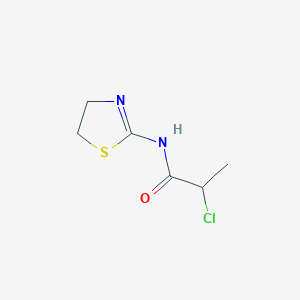
2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide
Descripción general
Descripción
2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide typically involves the reaction of 2-aminothiazole with 2-chloropropanoyl chloride in the presence of a base such as
Actividad Biológica
2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its antibacterial, antifungal, and anticancer activities, supported by various studies and data.
- Molecular Formula : C₆H₉ClN₂OS
- Molecular Weight : 192.67 g/mol
- CAS Number : 438479-68-6
Antibacterial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antibacterial properties. The compound this compound has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
The presence of electron-donating and withdrawing groups significantly influences the antibacterial activity of thiazole derivatives, suggesting a structure-activity relationship (SAR) where modifications can enhance efficacy against specific strains .
Antifungal Activity
In addition to its antibacterial properties, the compound also shows antifungal activity:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
These results indicate that modifications in the thiazole structure can lead to enhanced antifungal properties, which is critical in developing new therapeutic agents against resistant fungal strains .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer potential. The compound has shown promising results in various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| Human glioblastoma U251 | <10 |
| Human melanoma WM793 | <30 |
The cytotoxicity of the compound is attributed to its ability to interact with cellular targets involved in cancer progression. Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with proteins associated with cancer cell survival .
Case Studies
- Anticonvulsant Activity : A study reported that thiazole derivatives could exhibit anticonvulsant properties, indicating a broader pharmacological profile for compounds similar to this compound .
- Combination Therapy : Research has indicated that combining thiazole derivatives with existing chemotherapeutic agents can enhance their efficacy against resistant cancer cell lines, providing a potential pathway for developing combination therapies .
Propiedades
IUPAC Name |
2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h4H,2-3H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJWWVOKRBBWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NCCS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656748 | |
| Record name | 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438479-68-6 | |
| Record name | 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















